1-(Pyridin-3-yl)pyrrolidin-2-one
Description
1-(Pyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one ring linked to a pyridine moiety at the 3-position. This structure confers unique physicochemical properties, making it a scaffold of interest in medicinal chemistry. The pyridin-3-yl group is critical for interactions with biological targets, as seen in related compounds .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H10N2O/c12-9-4-2-6-11(9)8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2 |
InChI Key |
QMULNWGKGLDDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Derivatives
- 1-(Pyridin-4-yl)pyrrolidin-2-one Structural Feature: Pyridine ring attached at the 4-position. Biological Activity: Exhibits potent antimalarial activity against Plasmodium falciparum (Pf) and Plasmodium vivax (Pv) by inhibiting cytochrome P450 enzymes. No cross-resistance with existing antimalarials was observed, suggesting a novel mechanism of action .
Key Difference : The pyridin-4-yl derivative demonstrates antimalarial efficacy, whereas pyridin-3-yl analogs (e.g., diphenyl phosphonates) show antimicrobial activity, highlighting the impact of pyridine ring position on target specificity .
Substituted Pyrrolidin-2-one Derivatives
- Anti-Alzheimer's Agents (e.g., Compound 10b) Structural Feature: Fluorobenzoyl and methoxybenzyl substituents on the pyrrolidin-2-one ring. Biological Activity: Displays superior acetylcholinesterase inhibition compared to donepezil, a standard Alzheimer’s drug .
- Alpha-Adrenolytic and Antiarrhythmic Agents Structural Feature: Arylpiperazine groups linked to pyrrolidin-2-one. Biological Activity: High affinity for α1- and α2-adrenoceptors (pKi = 7.13–7.29) and prophylactic antiarrhythmic effects (ED50 = 1.0 mg/kg) . Comparison: The simplicity of 1-(Pyridin-3-yl)pyrrolidin-2-one’s structure may limit receptor selectivity compared to these multi-substituted derivatives .
Antimicrobial and Antiparasitic Analogs
- Diphenyl 1-(Arylamino)-1-(Pyridin-3-yl) Ethyl Phosphonates Structural Feature: Pyridin-3-yl group combined with phosphonate esters. Biological Activity: Broad-spectrum antimicrobial activity against E. coli, S. aureus, and C. albicans (MIC: 10–100 µg/mL) . Comparison: The pyridin-3-yl moiety enhances microbial target engagement, but the phosphonate group in these derivatives likely contributes to their enhanced potency over the unmodified pyrrolidin-2-one core .
- CYP51 Inhibitors (UDO and UDD) Structural Feature: Trifluoromethylphenyl and piperazine substituents. Biological Activity: Inhibits Trypanosoma cruzi CYP51, with efficacy comparable to posaconazole .
Physicochemical and Pharmacokinetic Profiles
Table 1. Key Properties of this compound and Analogs
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